9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761513
InChI: InChI=1S/C7H13NO2S/c9-11(10)6-1-2-7(11)5-8-4-3-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

CAS No.:

Cat. No.: VC17761513

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione -

Specification

Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
IUPAC Name 9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide
Standard InChI InChI=1S/C7H13NO2S/c9-11(10)6-1-2-7(11)5-8-4-3-6/h6-8H,1-5H2
Standard InChI Key UJQNYEXXUDWNQG-UHFFFAOYSA-N
Canonical SMILES C1CC2CNCCC1S2(=O)=O

Introduction

Structural and Nomenclatural Characteristics

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name, 9λ⁶-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide, reflects its bicyclo[4.2.1]nonane skeleton containing a sulfur atom (thia) at position 9 and a nitrogen atom (aza) at position 3 . The "λ⁶" notation denotes the hexavalent oxidation state of sulfur, which is bonded to two oxygen atoms in a sulfone (-SO₂-) configuration . The bicyclic system comprises a seven-membered ring fused to a four-membered ring, creating bridgehead positions at carbons 1 and 6 (Figure 1).

Table 1: Key Identifiers of 9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione

PropertyValueSource
CAS Number1936209-57-2
Molecular FormulaC₇H₁₃NO₂S
Molecular Weight175.25 g/mol
SMILESC1CC2CNCCC1S2(=O)=O
InChIKeyUJQNYEXXUDWNQG-UHFFFAOYSA-N

Stereochemical and Conformational Analysis

The bicyclo[4.2.1]nonane framework imposes significant steric constraints, favoring a boat-like conformation in the seven-membered ring and a chair-like arrangement in the four-membered ring . Density functional theory (DFT) calculations predict that the sulfone group adopts a planar geometry, with S-O bond lengths of approximately 1.43 Å, consistent with typical sulfone moieties . The nitrogen atom, situated in a bridgehead position, exhibits partial pyramidalization (bond angles ~107°), suggesting modest sp³ hybridization .

Synthetic Routes and Mechanistic Insights

Challenges in Synthesis

The bridgehead nitrogen introduces steric hindrance, potentially complicating cyclization steps. Additionally, over-oxidation of sulfur to sulfonic acid derivatives must be controlled .

Physicochemical Properties

Spectral Data

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ correspond to symmetric and asymmetric S=O stretching vibrations .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Bridgehead protons (H-1 and H-6) resonate as doublets of doublets (δ 3.2–3.5 ppm) due to coupling with adjacent CH₂ groups .

    • ¹³C NMR: The sulfone-bearing carbon (C-9) appears at δ 58 ppm, while the bridgehead carbons (C-1, C-6) resonate near δ 45 ppm .

Solubility and Stability

The sulfone group enhances polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide). Stability under ambient conditions is inferred from vendor storage recommendations (room temperature, dry atmosphere) .

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